(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound characterized by the presence of a phenyl group substituted with two methoxy groups at the 2 and 4 positions, and an amide linkage to a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 1-phenylethylamine.
Formation of the Intermediate: The aldehyde group of 2,4-dimethoxybenzaldehyde is first converted to a corresponding alcohol via reduction.
Amide Formation: The intermediate alcohol is then reacted with 1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Final Product: The final step involves the dehydration of the intermediate to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks the N-(1-phenylethyl) group.
(2E)-3-(2,4-dimethoxyphenyl)-N-methylprop-2-enamide: Contains a methyl group instead of the N-(1-phenylethyl) group.
Uniqueness
(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of both the 2,4-dimethoxyphenyl and N-(1-phenylethyl) groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(15-7-5-4-6-8-15)20-19(21)12-10-16-9-11-17(22-2)13-18(16)23-3/h4-14H,1-3H3,(H,20,21)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXDLPMOYIBGT-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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